molecular formula C7H8ClNO3 B1406456 Ethyl 3-(chloromethyl)isoxazole-5-carboxylate CAS No. 1141427-74-8

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Cat. No.: B1406456
CAS No.: 1141427-74-8
M. Wt: 189.59 g/mol
InChI Key: HGMAUHFCWCICEY-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate has been used in various chemical synthesis processes. For instance, it has been involved in the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, demonstrating its utility in producing modified chemical structures (Zhou & Natale, 1998). Furthermore, its use in the synthesis of 5-substituted isoxazole-4-carboxylic esters as part of a study towards biomimetic synthesis of α-cyclopiazonic acid highlights its role in developing complex organic compounds (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Pharmaceutical Research

In the realm of pharmaceutical research, this compound has been a key component in the synthesis of various nucleosides with potential cytostatic activity. This includes the development of chloro- and iodomethylpyrazole nucleosides, highlighting its importance in creating compounds with potential therapeutic applications (García-López, Domínguez, Herranz, Sánchez-Pérez, Contreras, & Alonso, 1980).

Material Science

In the field of material science, this chemical has been utilized in the study of polymorphic and solvate structures of related ethyl ester and carboxylic acid derivatives. Such research is crucial in understanding the material properties and stability of these compounds, which can have implications in various industrial applications (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).

Biochemistry and Molecular Biology

The compound has also been used in biochemical and molecular biology research. For example, it has been instrumental in the synthesis of 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, providing insights into the creation of complex biochemical structures (Cox, Prager, Svensson, & Taylor, 2003).

Biochemical Analysis

Biochemical Properties

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nucleophiles, where the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This compound can also participate in cycloaddition reactions, forming new ring structures that are essential in drug discovery and development .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating transcription factors or other regulatory proteins. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through its chloromethyl group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that could have different biological activities. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also interact with cofactors, influencing the activity of metabolic enzymes and altering the levels of specific metabolites. These interactions can impact overall metabolic flux and contribute to the compound’s biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with other biomolecules. These factors influence its localization and accumulation within cells, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The subcellular localization of this compound plays a crucial role in its activity and function within cells .

Properties

IUPAC Name

ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMAUHFCWCICEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141427-74-8
Record name 1141427-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(chloromethyl)isoxazole-5-carboxylate
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